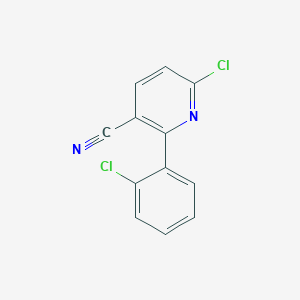
6-Chloro-2-(2-chlorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a chlorinated phenyl group and a nitrile group attached to a nicotinonitrile core. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chlorophenyl)nicotinonitrile typically involves the reaction of 2-chlorobenzonitrile with 6-chloronicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the nicotinonitrile core with other aromatic systems.
Scientific Research Applications
6-Chloro-2-(2-chlorophenyl)nicotinonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: As a reference standard in pharmaceutical testing.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 6-Chloro-2-(2-chlorophenyl)nicotinonitrile is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors that recognize the chlorinated aromatic structure. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: An organic compound with a similar nicotinonitrile core but without the chlorinated phenyl group.
2,6-Dichloro-5-fluoronicotinonitrile: A related compound with additional halogen substitutions.
Uniqueness
6-Chloro-2-(2-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research settings where specific interactions and reactivity are required .
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-4-2-1-3-9(10)12-8(7-15)5-6-11(14)16-12/h1-6H |
InChI Key |
CSBWNONUBCHLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


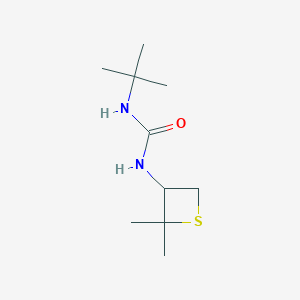
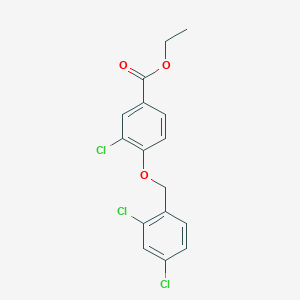
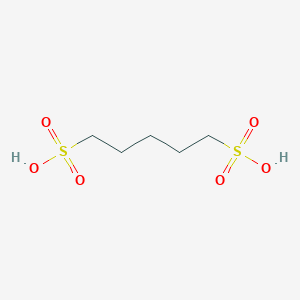
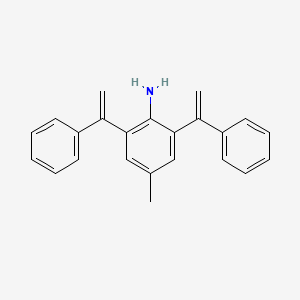
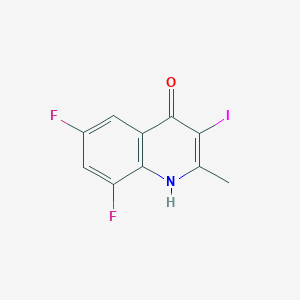
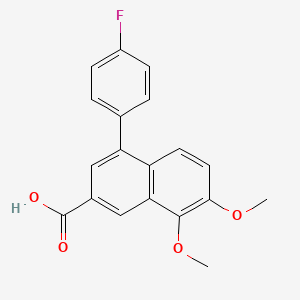
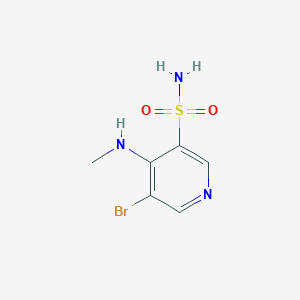
![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
![tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13019520.png)
![3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13019521.png)
![2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione](/img/structure/B13019528.png)
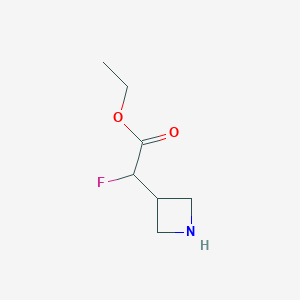
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B13019537.png)
![tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13019545.png)
